molecular formula C6H12OS B017204 (Tetrahydro-2H-thiopyran-4-yl)methanol CAS No. 100277-27-8

(Tetrahydro-2H-thiopyran-4-yl)methanol

Cat. No. B017204
Key on ui cas rn: 100277-27-8
M. Wt: 132.23 g/mol
InChI Key: LMVCLDAMMNHILO-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

At room temperature, a solution of 500 mg (3.78 mmol) of tetrahydrothiopyran-4-ylmethanol in 10 ml of methanol was added with cooling to a solution of 1.86 g (8.70 mmol) of sodium periodate in 18 ml of water. The mixture was stirred at 60° C. for another 1 h, and methanol was then distilled off under reduced pressure and the resulting precipitate was filtered off with suction. The aqueous phase that remained was extracted twice with 10 ml of diethyl ether, twice with 10 ml of dichloromethane, twice with 10 ml of dichloromethane/methanol (1:1, v/v) and, after addition of 5 ml of water, twice with 10 ml of ethyl acetate. The combined organic phases were dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. The aqueous phase was extracted four more times with 20 ml of 2-methyltetrahydrofuran. The combined organic phases were dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. Combined yield: 406 mg (65% of theory)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.I([O-])(=O)(=O)=[O:10].[Na+].[OH2:15]>CO>[O:15]=[S:1]1(=[O:10])[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
S1CCC(CC1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
18 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
methanol was then distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase that remained was extracted twice with 10 ml of diethyl ether, twice with 10 ml of dichloromethane, twice with 10 ml of dichloromethane/methanol (1:1
ADDITION
Type
ADDITION
Details
v/v) and, after addition of 5 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted four more times with 20 ml of 2-methyltetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=S1(CCC(CC1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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